molecular formula C12H14N2O2 B2673750 5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide CAS No. 498558-11-5

5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide

Cat. No.: B2673750
CAS No.: 498558-11-5
M. Wt: 218.256
InChI Key: LZQXLUPHIITPDS-UHFFFAOYSA-N
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Description

5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide is a chemical compound with the IUPAC name N-(3-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide . It has a molecular weight of 218.26 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2O2/c1-8-3-2-4-9(7-8)13-12(16)10-5-6-11(15)14-10/h2-4,7,10H,5-6H2,1H3,(H,13,16)(H,14,15) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . Its molecular weight is 218.26 .

Scientific Research Applications

Catalytic Reactions and Synthesis

Research has shown that carboxylic acids, similar to "5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide," can serve as activators in catalytic reactions. For example, α,β-unsaturated carboxylic acids are used in Rh(III)-catalyzed decarboxylative coupling to provide substituted pyridines with high regioselectivity, where the carboxylic acid acts as a traceless activating group (J. Neely & T. Rovis, 2014).

Enzymatic Reactions and Mechanisms

The enzymatic reactions of similar compounds, such as 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase, reveal the complex mechanisms of oxygen atom transfer and product rearrangement, offering insights into enzyme functions similar to flavoprotein hydroxylases (P. Chaiyen et al., 1997).

Spectroscopic Properties and Quantum Mechanical Studies

The spectroscopic properties of related compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been investigated using various techniques, including FT-IR, NMR, and UV, alongside quantum chemical methods. These studies provide valuable data on molecular structures, electronic properties, and potential applications in material science (P. Devi, A. Bishnoi, & S. Fatma, 2020).

Molecular Properties and Hydrogen Bonding

The influence of intramolecular hydrogen bonding on the molecular properties of similar compounds, such as N-p-tolyl-5-oxo pyrrolidine-3-carboxylic acid, has been explored through theoretical and experimental studies. These studies shed light on how hydrogen bonding interactions affect charge transfer, emission properties, and hyperpolarizability, which are crucial for the development of new materials and pharmaceuticals (P. Muthuraja et al., 2018).

Fluorescence and Carbon Dots

Research into the fluorescence origins of carbon dots has identified organic fluorophores, closely related to the compound of interest, as the main ingredients. This discovery is pivotal for understanding the fluorescence mechanisms of carbon dots and expanding their applications in imaging and sensor technologies (Lei Shi et al., 2016).

Safety and Hazards

While specific safety and hazard information for 5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide is not available, related compounds like Methyl 5-Oxopyrrolidine-2-carboxylate are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-(3-methylphenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-3-2-4-9(7-8)13-12(16)10-5-6-11(15)14-10/h2-4,7,10H,5-6H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQXLUPHIITPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965048
Record name 5-Hydroxy-N-(3-methylphenyl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5082-56-4
Record name 5-Hydroxy-N-(3-methylphenyl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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